2-Methoxy-8-methylquinoline
Overview
Description
2-Methoxy-8-methylquinoline is a derivative of quinoline, an aromatic heterocyclic compound . It has a molecular weight of 173.21 .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives, including 2-Methoxy-8-methylquinoline, has been reported in the literature. The Doebner–von Miller reaction protocol is considered the best for the synthesis of 2-methylquinoline .Molecular Structure Analysis
The molecular structure of 2-Methoxy-8-methylquinoline is represented by the linear formula C11H11NO . The InChI code for this compound is 1S/C11H11NO/c1-8-4-3-5-9-6-7-10 (13-2)12-11 (8)9/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-8-methylquinoline include a density of 1.1±0.1 g/cm3, a boiling point of 286.0±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 50.4±3.0 kJ/mol and a flash point of 104.9±12.0 °C .Scientific Research Applications
-
Synthetic Organic Chemistry
-
Antibacterial and Antioxidant Activities
- A study has synthesized a series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs, including 2’-Methoxy-8’-Methyl-[2,3’-Biquinoline]-4-Carboxylic Acid .
- These compounds were evaluated for their antibacterial and antioxidant activities . Some of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment .
- The radical scavenging property of these compounds was evaluated using DPPH radical assay . Some compounds showed strong activity .
- The synthesized compounds were also assessed for their in silico molecular docking analysis . Some compounds showed maximum binding affinity close to ciprofloxacin .
-
Green and Sustainable Chemical Processes
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
Future Directions
Quinoline and its derivatives, including 2-Methoxy-8-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and drug discovery . Therefore, future research may focus on the synthesis of new quinoline derivatives and the exploration of their biological and pharmaceutical activities.
properties
IUPAC Name |
2-methoxy-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-9-6-7-10(13-2)12-11(8)9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPVXEYERZMYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682425 | |
Record name | 2-Methoxy-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-8-methylquinoline | |
CAS RN |
885687-65-0 | |
Record name | 2-Methoxy-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.